tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate

Enantiomeric purity Chiral HPLC Procurement specification

tert-Butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate (CAS 2679949-94-9) is a chiral, Boc-protected piperazine derivative employed as a modular building block in medicinal chemistry. The compound features an (R)-configured stereocenter at the 2-position of the propyl linker, a free piperazine NH for downstream diversification, and a tert‑butyl carbamate protecting group that can be selectively removed under mild acidic conditions.

Molecular Formula C12H25N3O2
Molecular Weight 243.35 g/mol
Cat. No. B15304248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate
Molecular FormulaC12H25N3O2
Molecular Weight243.35 g/mol
Structural Identifiers
SMILESCC(CN1CCNCC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H25N3O2/c1-10(9-15-7-5-13-6-8-15)14-11(16)17-12(2,3)4/h10,13H,5-9H2,1-4H3,(H,14,16)/t10-/m1/s1
InChIKeyNMUCCRJTCQNDRT-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate: A Defined-Chirality Piperazine Scaffold for CNS-Targeted Synthesis


tert-Butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate (CAS 2679949-94-9) is a chiral, Boc-protected piperazine derivative employed as a modular building block in medicinal chemistry [1]. The compound features an (R)-configured stereocenter at the 2-position of the propyl linker, a free piperazine NH for downstream diversification, and a tert‑butyl carbamate protecting group that can be selectively removed under mild acidic conditions [2]. Within the broader class of piperazine carbamates, this scaffold has been implicated in the design of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) modulators, where subtle changes to the piperazine and linker region profoundly alter potency and selectivity profiles [1].

Why Generic Piperazine Carbamates Cannot Replace (R)-Stereochemistry in Specialized Synthesis


Within the piperazine carbamate class, stereochemistry at the α-carbon of the carbamate linkage is a critical determinant of biological activity. Structure–activity relationship (SAR) studies on piperazine carbamates as MAGL/FAAH inhibitors demonstrate that even minor modifications to the piperazine ring or the linker region can ablate inhibitory activity, with a strict requirement for the six-membered piperazine ring to maintain potency [1]. The (R)-enantiomer of the propyl linker can exhibit significantly different binding affinities compared to the (S)-enantiomer in chiral biological environments, making generic, racemic, or opposite-enantiomer substitution inadmissible for projects requiring stereospecific SAR exploration [2]. Consequently, the defined (R)-configuration of this scaffold is not a trivial structural detail but a functional prerequisite for reproducible synthesis of enantiopure lead candidates.

Quantitative Differentiation of tert-Butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate Against Structural Analogs


Enantiomeric Purity: (R)-Isomer Assured by Vendor QC Specifications Compared to Racemic or (S)-Enantiomer Alternatives

The (R)-enantiomer of the title compound is provided at an enantiomeric excess (ee) of ≥98% as determined by chiral HPLC analysis . In contrast, the corresponding (S)-enantiomer (CAS 2418654-99-4) is reported by suppliers under the same purity protocol at ≥97% ee, revealing a small but quantifiable difference in the available enantiomeric purity that can translate into downstream diastereomeric excess variations for those synthesizing chirally pure final compounds . Racemic or mixed batches are not specified for either enantiomer, underscoring the value of the single-enantiomer supply.

Enantiomeric purity Chiral HPLC Procurement specification

MAGL Inhibitory Activity Classifies This Scaffold Within the Potent Piperazine Carbamate Series

Piperazine carbamates bearing an unsubstituted piperazine N–H have been shown to inhibit human recombinant MAGL with Ki values in the sub‑micromolar range (e.g., 650 nM) when tested under competitive inhibition conditions using 4‑NPA substrate [1]. While the specific Ki of the title compound has not been reported in isolation, its core scaffold places it within the same SAR cluster as these active carbamates. By contrast, piperidine analogs lacking the second nitrogen or carrying bulky substituents on the piperazine ring exhibit >100‑fold loss of MAGL affinity (IC50 > 100,000 nM) [2], indicating that the free piperazine N–H is essential for high-affinity binding.

MAGL inhibition SAR Piperazine carbamate

Molecular Weight and Protecting-Group Strategy Optimize Intermediate Handling and Deprotection

The title compound has a molecular weight of 243.35 g/mol and a single Boc protecting group . In comparison, the corresponding (S)-1-oxo analog (tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate, CAS 205189-94-2) weighs 257.33 g/mol and contains an additional carbonyl that can introduce unwanted hydrogen-bonding interactions in coupling reactions . The lower molecular weight and absence of the oxo group in the target compound facilitate cleaner NMR interpretation during reaction monitoring and reduce steric hindrance during amide bond formation.

Boc-deprotection Molecular weight Synthetic accessibility

High-Value Application Scenarios for tert-Butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate in Drug Discovery


Enantioselective Synthesis of MAGL Inhibitors for Pain and Inflammation

The compound serves as a key chiral building block for constructing carbamate- or urea-linked MAGL inhibitors. As established in Section 3, the free piperazine N–H is essential for MAGL potency, and the (R)-configuration can be carried through to final candidates to establish structure–activity relationships. This enables the synthesis of single-enantiomer MAGL modulators for preclinical studies in pain and neuroinflammation [1].

Dual FAAH/MAGL Probe Development

Medicinal chemists can exploit the piperazine N–H for attaching aryloxybenzyl or bisarylcarbinol groups that tune selectivity between FAAH and MAGL. The defined (R)-stereochemistry ensures that observed selectivity shifts are solely attributable to the introduced pharmacophore rather than enantiomeric mixtures, supporting the generation of cleaner SAR tables for dual-target programs [1].

Solid-Phase Peptide and Peptidomimetic Synthesis

The Boc protecting group is orthogonal to Fmoc chemistry, making this compound suitable for solid-phase peptide synthesis where a chiral piperazine moiety is desired in the peptide backbone. The (R)-enantiomer can induce predictable turn conformations in peptidomimetics, a feature that racemic or (S)-configured analogs cannot replicate without additional purification steps [2].

Chemical Biology Tool Compound Assembly

The free piperazine nitrogen can be functionalized with fluorophores, biotin, or photoaffinity labels for target engagement studies. The high enantiomeric purity of the (R)-scaffold minimizes background noise in pull‑down or imaging experiments, enabling more confident identification of target proteins interacting with chiral carbamate pharmacophores [2].

Quote Request

Request a Quote for tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.